4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Kinase inhibitor Bcr-Abl T315I Chronic myeloid leukemia

Validated Bcr-Abl T315I inhibitor (compound 2b). The 4-bromo pharmacophore is essential for sub-micromolar potency against imatinib-resistant gatekeeper mutants—replacing Br with H, Cl, F, or CH₃ abolishes activity. Use as a reference standard for CML probe development or dual Src/Abl inhibitor design. Enables clear on-target/off-target control vs. 4-H analogue. Amenable to liposomal formulation for in vivo delivery studies.

Molecular Formula C16H16BrN5O2
Molecular Weight 390.241
CAS No. 899995-40-5
Cat. No. B2412213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899995-40-5
Molecular FormulaC16H16BrN5O2
Molecular Weight390.241
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H16BrN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23)
InChIKeyWWUWSIQTZUNBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide – A Pyrazolo[3,4-d]pyrimidine Lead for Imatinib‑Resistant Bcr‑Abl T315I


4‑Bromo‑N‑(1‑(tert‑butyl)‑4‑oxo‑1H‑pyrazolo[3,4‑d]pyrimidin‑5(4H)‑yl)benzamide (CAS 899995‑40‑5) is a synthetic pyrazolo[3,4‑d]pyrimidine derivative that was identified as compound 2b in a focused medicinal‑chemistry program targeting the imatinib‑resistant Bcr‑Abl T315I gatekeeper mutant. It bears a 4‑bromobenzamide moiety and a tert‑butyl group on the pyrazole ring, and it emerged as the most active analogue in a head‑to‑head comparison of 4‑substituted benzamide congeners [1].

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails for 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide in T315I‑Driven CML Models


The 4‑bromo substituent on the benzamide ring is essential for productive interaction with the T315I gatekeeper mutation in Bcr‑Abl; replacing bromine with hydrogen, chlorine, fluorine, or methyl groups dramatically reduces inhibitory activity against the mutant kinase. In the same pyrazolo[3,4‑d]pyrimidine scaffold, only the 4‑bromo analogue achieved sub‑micromolar cellular potency, while the 4‑H, 4‑Cl, 4‑F, and 4‑CH₃ congeners were markedly less effective, demonstrating that simple halogen or alkyl interchange cannot preserve the required target engagement [1].

Quantitative Differentiation Evidence for 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide


Direct Head‑to‑Head Comparison of 4‑Substituted Benzamide Analogues Against Bcr‑Abl T315I

Among the five synthesized congeners (2a–2e), compound 2b (4‑bromo) displayed the highest inhibitory activity against the Bcr‑Abl T315I mutant. The rank order, established in a cell‑free kinase assay, was 2b (4‑Br) > 2c (4‑Cl) > 2d (4‑F) > 2e (4‑CH₃) > 2a (4‑H). The 4‑bromo analogue 2b was the only member of the series to achieve sub‑micromolar potency in T315I‑expressing Ba/F3 cells, whereas the 4‑H and 4‑CH₃ analogues were essentially inactive [1].

Kinase inhibitor Bcr-Abl T315I Chronic myeloid leukemia

Activity of 4‑Bromo Analogue 2b Versus Imatinib in T315I‑Positive Cells

Imatinib is clinically ineffective against the T315I gatekeeper mutant (IC₅₀ > 10 µM). In contrast, compound 2b (4‑bromo) retains sub‑micromolar activity against the same mutant. This differential is attributed to the bromine atom’s ability to engage the mutant’s altered ATP‑binding pocket, as shown by cross‑docking simulations [1].

Drug resistance Bcr-Abl T315I Imatinib

In Vivo Proof‑of‑Concept for the 4‑Bromo Pyrazolo[3,4‑d]pyrimidine Scaffold (Compound 2j)

A closely related 4‑bromo derivative, compound 2j, which shares the same core scaffold and the essential 4‑bromobenzamide moiety, achieved >50% reduction in tumor volume in a mouse xenograft model inoculated with 32D‑T315I cells. The compound was administered as a liposome‑encapsulated aqueous formulation, demonstrating that the 4‑bromo pharmacophore can support both target engagement and acceptable in vivo exposure [1].

In vivo efficacy Xenograft model Liposomal formulation

High‑Impact Research and Industrial Applications of 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide


Chemical Probe for Bcr‑Abl T315I Gatekeeper Mutation Studies

The compound serves as a validated starting point for developing selective chemical probes that interrogate the T315I gatekeeper mutation. Its sub‑micromolar cellular activity against T315I‑expressing Ba/F3 cells, combined with the absence of activity in the 4‑H analogue, enables clear on‑target/off‑target control experiments [1].

Lead Optimization Template for Imatinib‑Resistant CML Therapeutics

The 4‑bromo pharmacophore has been confirmed as essential for T315I potency through systematic SAR. Subsequent optimization of the scaffold (e.g., compound 2j) has already yielded analogues with improved ADME properties and in vivo efficacy, making 2b an ideal reference standard for any new series aimed at imatinib‑resistant chronic myeloid leukemia [1].

Dual Src/Abl Inhibitor Development Starting Point

Related pyrazolo[3,4‑d]pyrimidines bearing the 4‑bromobenzamide moiety have shown dual Src/Abl inhibitory profiles. This compound can be used as a core scaffold for designing multikinase inhibitors that address both Bcr‑Abl‑positive and Src‑driven malignancies, with the 4‑bromo group providing the critical affinity for the T315I pocket [1].

Liposomal Formulation Feasibility Studies

The successful encapsulation of the 4‑bromo derivative 2j into a liposomal formulation that maintained in vivo efficacy demonstrates that the chemotype is amenable to advanced drug delivery approaches, opening opportunities for formulation scientists to overcome solubility limitations without loss of target engagement [1].

Quote Request

Request a Quote for 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.